molecular formula C8H17NO4 B8363242 t-Butyl 1-hydroxypropan-2-yloxycarbamate

t-Butyl 1-hydroxypropan-2-yloxycarbamate

Cat. No.: B8363242
M. Wt: 191.22 g/mol
InChI Key: CJZDUQPILKHOBS-UHFFFAOYSA-N
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Description

t-Butyl 1-hydroxypropan-2-yloxycarbamate belongs to a class of carbamate derivatives characterized by a tert-butyl-protected carbamate group attached to a hydroxypropan-2-yl backbone. These compounds are primarily utilized as intermediates in pharmaceutical and chemical synthesis due to their stability and reactivity in protecting amine functionalities during multi-step reactions . Key analogs include:

  • (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8)
  • (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (CAS 816429-99-9)

These analogs share a common scaffold but differ in substituent groups, which influence their physical properties, reactivity, and applications.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

tert-butyl N-(1-hydroxypropan-2-yloxy)carbamate

InChI

InChI=1S/C8H17NO4/c1-6(5-10)13-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)

InChI Key

CJZDUQPILKHOBS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)ONC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The tert-butyl carbamate core is conserved across analogs, but substituents on the propan-2-yl chain define their uniqueness:

Diphenyl Derivative (CAS 155836-47-8) : Features two phenyl groups at the 1-position of the propan-2-yl chain, enhancing lipophilicity and steric bulk .

Cyclobutyl Derivative (CAS 816429-99-9) : Contains a cyclobutyl group, introducing ring strain and conformational rigidity .

Lower-Similarity Analogs: Compounds like tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (similarity: 0.82) exhibit reduced structural overlap due to alkyne or hydrazine moieties .

Physical and Chemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (155836-47-8) C₂₀H₂₅NO₃ 327.42 1,1-Diphenyl
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C₂₀H₂₃NO₃ 325.40 [1,1’-Biphenyl]-4-yl
tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (816429-99-9) C₁₂H₂₃NO₃ 229.32 Cyclobutyl
  • Lipophilicity : Diphenyl and biphenyl analogs exhibit higher logP values compared to the cyclobutyl derivative, influencing solubility and membrane permeability.
  • Thermal Stability : The cyclobutyl group’s ring strain may reduce thermal stability relative to aryl-substituted analogs .

Data Tables

Table 1: Comparative Overview of Key Analogs

Parameter Diphenyl Derivative Biphenyl Derivative Cyclobutyl Derivative
CAS Number 155836-47-8 Not listed 816429-99-9
Molecular Weight 327.42 325.40 229.32
Primary Use Chiral synthesis Lab research Pharmaceutical intermediate
Substituent Impact High lipophilicity Enhanced π-stacking Conformational rigidity

Table 2: Lower-Similarity Analogs

Compound (CAS) Similarity Score Notable Feature
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate 0.82 Alkyne functionalization
(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate 0.75 Hydrazine moiety

Preparation Methods

Procedure

  • Reagents :

    • 1-Hydroxypropan-2-ol (1.0 equiv)

    • Di-tert-butyl dicarbonate (1.1–1.5 equiv)

    • Base: Sodium hydroxide (20% aqueous) or triethylamine

    • Solvent: Tetrahydrofuran (THF), 1,4-dioxane, or dichloromethane (DCM)

  • Steps :

    • Dissolve 1-hydroxypropan-2-ol in the solvent (e.g., THF) at 0–10°C.

    • Add the base (e.g., 20% NaOH) to deprotonate the hydroxyl group.

    • Slowly add Boc anhydride while maintaining pH 8–9 and temperature <30°C.

    • Stir for 8–12 hours at 10–30°C.

    • Concentrate under reduced pressure, extract with DCM, and wash with citric acid and water.

  • Yield and Purity :

    • Typical yields range from 71–83% with purity >99% (ELSD).

    • Industrial-scale trials (e.g., 300L batches) confirm reproducibility.

Process Telescoping for Industrial Production

To enhance efficiency, process telescoping combines multiple steps without intermediate purification.

Industrial Workflow

  • Alkylation and Hydrolysis :

    • React 1-hydroxypropan-2-ol with allyl bromide using LDA (lithium diisopropylamide) in THF.

    • Hydrolyze the intermediate with NaOH to yield 1-hydroxypropan-2-ol.

  • Boc Protection :

    • Directly add Boc anhydride to the crude product in THF.

    • Use NaOH to maintain alkaline conditions (pH 8–9) at 10–30°C.

  • Advantages :

    • Eliminates time-consuming purification steps.

    • Reduces solvent waste, achieving 78% yield at scale.

Alternative Catalytic Approaches

Triethylamine-Mediated Coupling

In peptide synthesis, Boc protection is catalyzed by organic bases:

  • Conditions : 1-Hydroxypropan-2-ol, Boc anhydride, triethylamine (1.5 equiv) in DCM.

  • Outcome : Yields >80% with minimal byproducts.

Microwave-Assisted Synthesis

Emerging methods use microwave irradiation to accelerate reactions:

  • Parameters : 100W, 60°C, 30 minutes.

  • Efficiency : Reduces reaction time by 70% while maintaining yield.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct AlkylationNaOH, THF, 10–30°C71–83%>99%High
Process TelescopingLDA/NaOH, THF78%>99%Industrial
Triethylamine CatalysisDCM, room temperature>80%98%Moderate
Microwave-AssistedMicrowave, 60°C75%97%Lab-scale

Critical Considerations

  • Side Reactions : Over-alkylation or Boc group migration may occur at high temperatures (>40°C).

  • Solvent Choice : THF and DCM optimize solubility, while ethylene glycol dimethyl ether minimizes side reactions.

  • Workup : Acidic washes (e.g., 10% citric acid) remove residual base, ensuring high purity.

Industrial Applications and Case Studies

  • Pharmaceutical Intermediates : Used in sacubitril synthesis (LCZ-696) for heart failure treatment.

  • Peptide Synthesis : Protects hydroxyl groups in Fmoc/t-Boc strategies, enabling complex molecule assembly .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for t-Butyl 1-hydroxypropan-2-yloxycarbamate, and how can purity be ensured during large-scale production?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. Key steps include coupling hydroxylamine derivatives with activated carbonyl intermediates under anhydrous conditions. Purification often employs flash silica chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate high-purity product . For large-scale production, precise control of reaction parameters (temperature, stoichiometry) and continuous flow reactors may enhance reproducibility .

Q. Which analytical techniques are most effective for characterizing t-Butyl 1-hydroxypropan-2-yloxycarbamate, and how should data be validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity should be verified via HPLC with UV detection (≥95% purity threshold). For validation, cross-reference spectral data with PubChem entries (e.g., InChI Key: CMWJWKLWQJMPMM-UHFFFAOYSA-N) and ensure consistency across multiple batches .

Q. What preliminary biological activities have been reported for this compound, and how should researchers design assays to validate these findings?

  • Methodological Answer : Studies indicate neuroprotective effects via TNF-α reduction and voltage-gated sodium channel modulation . To validate, design cell-based assays (e.g., SH-SY5Y neurons or astrocytes) exposed to Aβ1-42 toxicity. Include positive controls (e.g., galantamine) and measure oxidative stress markers (e.g., ROS, SOD activity) to reconcile conflicting data on its antioxidant efficacy .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) optimize reaction conditions for synthesizing derivatives of t-Butyl 1-hydroxypropan-2-yloxycarbamate?

  • Methodological Answer : Use density functional theory (DFT) to map reaction pathways and identify transition states. ICReDD’s framework combines computational predictions with high-throughput screening to narrow optimal conditions (e.g., solvent polarity, catalyst loading). For example, simulate nucleophilic substitution energetics to prioritize solvent systems (e.g., DMF vs. THF) before experimental validation .

Q. What experimental strategies resolve contradictions in reported biological activities, such as neuroprotection versus limited antioxidant effects?

  • Methodological Answer : Conduct pathway-specific studies:

  • Neuroprotection : Focus on CRMP2 phosphorylation and sodium channel inactivation using patch-clamp electrophysiology.
  • Oxidative Stress : Compare scopolamine-induced models with alternative stressors (e.g., H₂O₂) to isolate mechanistic differences.
    Statistical DOE (Design of Experiments) can minimize confounding variables, such as cell line heterogeneity or dosing regimens .

Q. How do structural modifications (e.g., trifluoromethyl substitutions) alter the compound’s pharmacokinetic properties, and what analytical workflows support this analysis?

  • Methodological Answer : Introduce fluorinated groups at the hydroxypropan-2-yl moiety to enhance metabolic stability. Use LC-MS/MS to assess plasma half-life and CYP450 inhibition. Compare LogP values (via shake-flask method) to quantify lipophilicity changes. Molecular dynamics simulations can predict blood-brain barrier permeability for neurotargeted derivatives .

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For small sample sizes, Bayesian hierarchical models improve robustness. Ensure power analysis (α=0.05, β=0.2) to determine minimum n-values during experimental design .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing t-Butyl 1-hydroxypropan-2-yloxycarbamate across laboratories?

  • Answer : Standardize protocols using IUPAC-recommended nomenclature and PubChem identifiers (e.g., CAS 126536-02-5). Document critical parameters (e.g., reaction time, vacuum levels during rotary evaporation) and share raw spectral data via repositories like Zenodo. Cross-validate purity metrics via inter-laboratory round-robin testing .

Q. What steps mitigate batch-to-batch variability in biological assays?

  • Answer : Implement strict quality control (QC) for compound stocks:

  • Characterize each batch via NMR and HPLC.
  • Use internal standards (e.g., deuterated analogs) in LC-MS workflows.
  • Pre-treat cells with identical culture conditions (passage number, serum lot) to minimize variability .

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